Enantiomer-Specific Tau Lowering: (−)-αS,11R-Myricanol Active, (+)-αR,11S Inactive
The tau-lowering activity of myricanol is strictly enantiomer-dependent. In cellular assays and ex vivo brain slices from a tauopathy mouse model, the (−)-αS,11R-myricanol enantiomer reduced tau levels at mid-to-low micromolar potency, whereas the (+)-αR,11S enantiomer was completely inactive [1]. This stereochemical requirement contrasts with the semisynthetic analogue compound 13, whose enantiomers reduced tau levels similarly [1]. The patent literature further specifies that the active myricanol composition consists predominantly of (+)-αR,11S-myricanol in about 86% enantiomeric excess over (−)-αS,11R-myricanol, with the unexpected finding that the minor (−) enantiomer is the biologically relevant species for tau modulation [2].
| Evidence Dimension | Tau protein level reduction |
|---|---|
| Target Compound Data | (−)-αS,11R-myricanol: Active at mid-to-low micromolar concentrations; (+)-αR,11S-myricanol: Inactive |
| Comparator Or Baseline | Semisynthetic analogue compound 13: Both enantiomers active |
| Quantified Difference | Enantiomer-specific activity: (−) enantiomer active; (+) enantiomer inactive for myricanol; compound 13 shows no enantiomeric dependence |
| Conditions | Cultured cells and ex vivo brain slices from mouse model of tauopathy |
Why This Matters
This stereochemical specificity dictates that generic, racemic, or non-enantiomerically defined myricanol preparations may yield inconsistent or null results in tau-focused neurodegenerative disease research, making enantiomerically characterized material essential for reproducible outcomes.
- [1] Martin MD, Calcul L, Smith C, Jinwal UK, Fontaine SN, Darling A, Seeley K, Wojtas L, Narayan M, Gestwicki JE, et al. Synthesis, stereochemical analysis, and derivatization of myricanol provide new probes that promote autophagic tau clearance. ACS Chem Biol. 2015;10(4):1099-1109. View Source
- [2] Dickey C, Lebar M, Baker BJ, Jones J. Materials and methods for reduction of protein tau and treatment of neurodegenerative diseases. US Patent 9,206,103. 2015. View Source
